molecular formula C21H26ClN5O B10981670 (4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-3-yl)methanone

(4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-3-yl)methanone

Cat. No.: B10981670
M. Wt: 399.9 g/mol
InChI Key: VZTKWCGCPQEXHQ-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-3-yl)methanone is a complex organic compound that features a combination of piperazine, piperidine, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced via nucleophilic substitution reactions, often using chlorinated pyridazine derivatives.

    Coupling with Piperazine: The benzylpiperazine moiety is coupled with the intermediate product through a condensation reaction, often facilitated by catalysts or activating agents.

    Final Assembly: The final compound is assembled through a series of purification steps, including recrystallization and chromatography, to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, reaction temperatures, and purification techniques to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. Its structure suggests it may interact with neurotransmitter receptors or enzymes, making it a candidate for neurological research.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs for treating neurological disorders, given its structural similarity to known pharmacologically active molecules.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-3-yl)methanone involves its interaction with specific molecular targets. These may include neurotransmitter receptors, ion channels, or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-3-yl)methanone stands out due to its specific substitution pattern on the piperidine ring. This unique arrangement can lead to different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H26ClN5O

Molecular Weight

399.9 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(6-chloropyridazin-3-yl)piperidin-3-yl]methanone

InChI

InChI=1S/C21H26ClN5O/c22-19-8-9-20(24-23-19)27-10-4-7-18(16-27)21(28)26-13-11-25(12-14-26)15-17-5-2-1-3-6-17/h1-3,5-6,8-9,18H,4,7,10-16H2

InChI Key

VZTKWCGCPQEXHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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